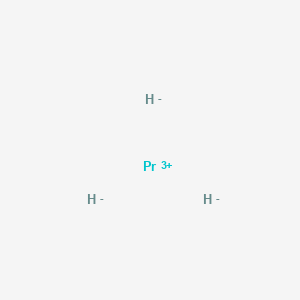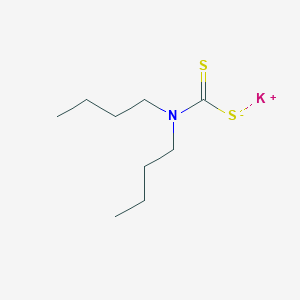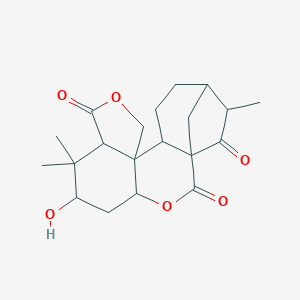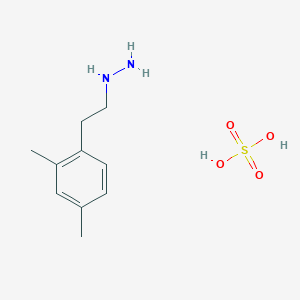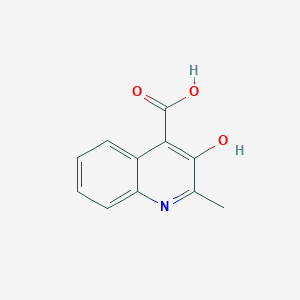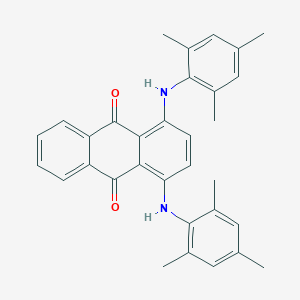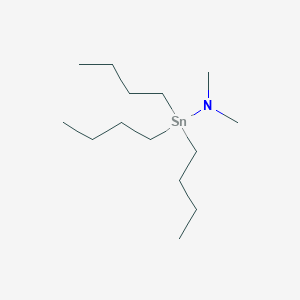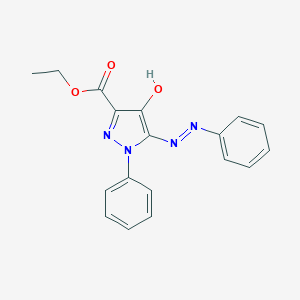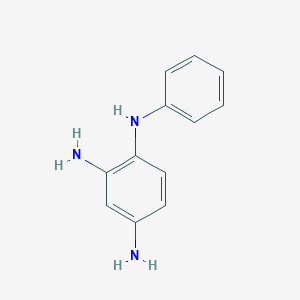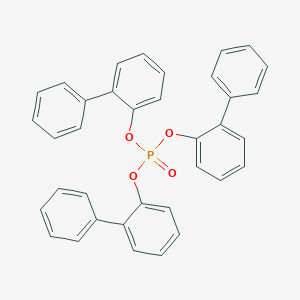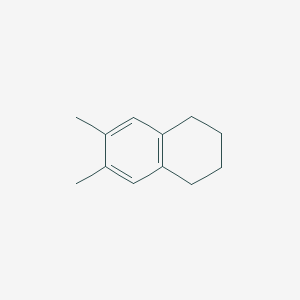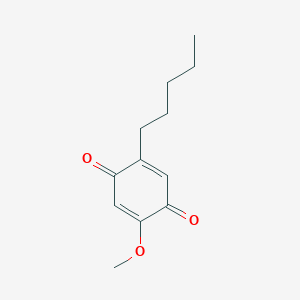
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione, also known as MPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPD belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, MPD is not found in cannabis and must be synthesized in a laboratory.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is not fully understood, but it is known to interact with the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, appetite, and mood. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have agonist activity at the CB1 and CB2 receptors, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have various biochemical and physiological effects in animal models. In a study on rats, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione was found to have anti-inflammatory and analgesic effects, which may be due to its interaction with the CB1 and CB2 receptors. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione can be used to selectively activate the CB1 and CB2 receptors, which may help researchers better understand the functions of these receptors. However, one limitation of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is its complex synthesis process, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione. One area of interest is the development of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione derivatives with improved pharmacological properties. Another area of interest is the use of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione in the treatment of neurodegenerative diseases, such as Parkinson's disease. Additionally, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione may have potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the potential applications of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione in various fields of research.
Métodos De Síntesis
The synthesis of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione involves several steps, including the reaction of 2,5-dimethylresorcinol with pentan-2-one, followed by the reaction of the resulting product with methanol and potassium hydroxide. The final step involves the reaction of the resulting product with acetic anhydride and sulfuric acid to yield 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione. The synthesis of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has shown potential in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been studied for its potential as an anti-inflammatory and analgesic agent. In pharmacology, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have activity at the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood. In neuroscience, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been studied for its potential as a neuroprotective agent and its ability to modulate the endocannabinoid system.
Propiedades
Número CAS |
15116-19-5 |
|---|---|
Nombre del producto |
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione |
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O3/c1-3-4-5-6-9-7-11(14)12(15-2)8-10(9)13/h7-8H,3-6H2,1-2H3 |
Clave InChI |
PJDBHFMMKJJSCM-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=O)C(=CC1=O)OC |
SMILES canónico |
CCCCCC1=CC(=O)C(=CC1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)

